molecular formula C19H24N4O5 B2679120 N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide CAS No. 941970-28-1

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B2679120
CAS No.: 941970-28-1
M. Wt: 388.424
InChI Key: DVDLNGAZMPLCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a triazaspirodecane core, and an acetamide group, making it a unique structure with diverse chemical properties.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves multiple steps, starting with the preparation of the benzodioxole and triazaspirodecane intermediates. The reaction typically involves:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Formation of Triazaspirodecane Intermediate: This step involves the cyclization of appropriate amine precursors under controlled conditions to form the triazaspirodecane core.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the triazaspirodecane intermediate using acetic anhydride and a suitable catalyst to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition leads to the selective killing of tumor cells under glucose starvation conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[45]decan-3-yl}acetamide is unique due to its specific structural features, such as the combination of a benzodioxole moiety and a triazaspirodecane core

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-2-7-22-8-5-19(6-9-22)17(25)23(18(26)21-19)11-16(24)20-13-3-4-14-15(10-13)28-12-27-14/h3-4,10H,2,5-9,11-12H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDLNGAZMPLCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.